molecular formula C23H17BrN4 B5420972 4-bromobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone

4-bromobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone

Cat. No.: B5420972
M. Wt: 429.3 g/mol
InChI Key: IJYBZIUXKUAZCE-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, also known as BBPH, is a chemical compound that has been studied for its potential biological and pharmaceutical applications. This compound is a hydrazone derivative of 4-bromobenzaldehyde and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-bromobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-bromobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is its potential as a new drug candidate for cancer treatment. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties. One of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-bromobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a new drug candidate for cancer treatment.

Synthesis Methods

4-bromobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been synthesized using various methods. One of the most common methods is the reaction of 4-bromobenzaldehyde with 4,6-diphenyl-2-pyrimidinylhydrazine in the presence of an acid catalyst. The reaction takes place under reflux conditions and results in the formation of this compound as a yellow solid. Other methods include the reaction of 4-bromobenzaldehyde with 4,6-diphenyl-2-pyrimidinylhydrazine in the presence of a base catalyst and the reaction of 4-bromobenzaldehyde with 4,6-diphenyl-2-pyrimidinylhydrazine using microwave irradiation.

Scientific Research Applications

4-bromobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been studied for its potential biological and pharmaceutical applications. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential antibacterial and antifungal activity. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.

Properties

IUPAC Name

N-[(Z)-(4-bromophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4/c24-20-13-11-17(12-14-20)16-25-28-23-26-21(18-7-3-1-4-8-18)15-22(27-23)19-9-5-2-6-10-19/h1-16H,(H,26,27,28)/b25-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYBZIUXKUAZCE-XYGWBWBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.